molecular formula C22H17ClN2O3S B4161110 N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4161110
M. Wt: 424.9 g/mol
InChI Key: HGKMIFIDRJNQAU-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Substitution Reactions: Introduction of the 5-chloro and 2,4-dimethoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions.

    Coupling Reactions: The thiophene ring can be introduced via a Suzuki or Stille coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline or phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinolinecarboxamides can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets might include kinases, proteases, or other critical proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the thiophene ring.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-furyl)-4-quinolinecarboxamide: Contains a furan ring instead of a thiophene ring.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-27-19-12-20(28-2)17(11-15(19)23)25-22(26)14-10-18(21-8-5-9-29-21)24-16-7-4-3-6-13(14)16/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKMIFIDRJNQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

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